REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][N:9]2[CH2:10][CH:11]3[N:12]([CH2:13][CH2:14]2)[C:15](=[O:30])[O:16][C:17]3([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:7][cH:8]1.[Cl:31][C:32]([O:33][CH:34]([Cl:35])[CH3:36])=[O:37].[Cl:38][CH2:39][CH2:40][Cl:41]>>[NH:9]1[CH2:10][CH:11]2[N:12]([CH2:13][CH2:14]1)[C:15](=[O:30])[O:16][C:17]2([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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Cc1ccc(CN2CCN3C(=O)OC(c4ccccc4)(c4ccccc4)C3C2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CN2CCN3C(=O)OC(c4ccccc4)(c4ccccc4)C3C2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Type
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product
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Smiles
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O=C1OC(c2ccccc2)(c2ccccc2)C2CNCCN12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |